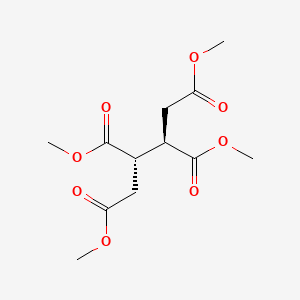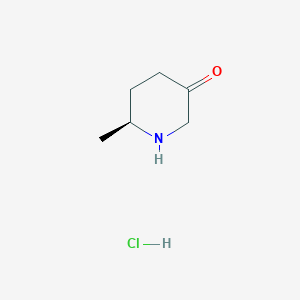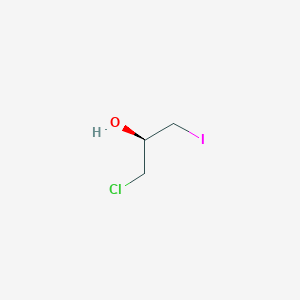![molecular formula C15H20ClNO2 B6291357 2-{2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl}acetic acid;hydrochloride CAS No. 676607-36-6](/img/structure/B6291357.png)
2-{2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl}acetic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl}acetic acid;hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic structure imparts unique chemical properties, making it a valuable compound for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl}acetic acid;hydrochloride typically involves the formation of the spirocyclic core followed by functionalization to introduce the acetic acid moiety One common synthetic route involves the cyclization of an indene derivative with a piperidine derivative under acidic conditions to form the spirocyclic core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl}acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the spirocyclic core or to reduce any oxidized functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the indene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can introduce a variety of functional groups, including alkyl, acyl, and sulfonyl groups.
Wissenschaftliche Forschungsanwendungen
2-{2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl}acetic acid;hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient. Its unique structure may impart specific biological activities, making it a candidate for drug development.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules. Its spirocyclic structure can be used to introduce rigidity and specific stereochemistry into target molecules.
Biological Research: The compound may be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-{2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl}acetic acid;hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The spirocyclic structure may allow for specific binding interactions, leading to modulation of biological pathways. The exact mechanism of action would require detailed studies, including molecular docking, biochemical assays, and in vivo studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydrospiro[indene-1,4’-piperidine] hydrochloride: This compound shares the spirocyclic core but lacks the acetic acid moiety.
1,3-Dihydrospiro[indene-2,4’-piperidine]-1-one hydrochloride: This compound has a similar spirocyclic structure but with different functional groups.
{2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-yl}methanamine hydrochloride: This compound has a similar spirocyclic structure but with a cyclopropane ring.
Uniqueness
2-{2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl}acetic acid;hydrochloride is unique due to the presence of both the spirocyclic core and the acetic acid moiety. This combination imparts specific chemical properties and potential biological activities that are not present in similar compounds. The acetic acid group can participate in additional chemical reactions, providing further opportunities for functionalization and derivatization.
Eigenschaften
IUPAC Name |
2-spiro[1,2-dihydroindene-3,4'-piperidine]-1-ylacetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c17-14(18)9-11-10-15(5-7-16-8-6-15)13-4-2-1-3-12(11)13;/h1-4,11,16H,5-10H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODIFYHIVMJKPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(C3=CC=CC=C23)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-(cyclohex-1-EN-1-ylmethyl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]-propanoate](/img/structure/B6291283.png)
![2,4-DIFLUORO-6-[1,2,2,2-TETRAFLUORO-1-(TRIFLUOROMETHYL)ETHYL]-1,3,5-TRIAZINE](/img/structure/B6291295.png)


![Oxo[3-(trifluoromethyl)phenyl]acetic acid methyl ester](/img/structure/B6291319.png)
![4-[4-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6291324.png)





![tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate](/img/structure/B6291369.png)


